N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide
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Overview
Description
N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are formed by the condensation of primary amines with carbonyl compounds, such as aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 3-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and carbonyl components.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can regenerate the original amine and aldehyde components.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide involves its interaction with metal ions and biomolecules. The compound acts as a bidentate ligand, coordinating with metal ions through its azomethine nitrogen and deprotonated enolized carbonyl oxygen. This coordination can influence the biological activity of the compound, enhancing its antibacterial, antifungal, and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide include other Schiff bases with furan and benzohydrazide moieties. Examples include:
- N’-[(Z)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide
- N’-[(Z)-furan-2-ylmethylidene]-4-hydroxybenzohydrazide
Uniqueness
What sets N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide apart is its specific structural configuration, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-3-hydroxybenzamide |
InChI |
InChI=1S/C12H10N2O3/c15-10-4-1-3-9(7-10)12(16)14-13-8-11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8- |
InChI Key |
MENSZIULSIBXCC-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)N/N=C\C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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